molecular formula C9H13NO2 B8372726 (2-cyano-4-methylpent-1-en-3-yl) acetate CAS No. 166327-69-1

(2-cyano-4-methylpent-1-en-3-yl) acetate

Cat. No.: B8372726
CAS No.: 166327-69-1
M. Wt: 167.20 g/mol
InChI Key: KQVPTMNZKDWSFF-UHFFFAOYSA-N
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Description

(2-cyano-4-methylpent-1-en-3-yl) acetate is an organic compound with a unique structure that includes a cyano group, a methyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyano-4-methylpent-1-en-3-yl) acetate can be achieved through several methods. One common approach involves the reaction of 2-cyano-4-methylpent-1-en-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-cyano-4-methylpent-1-en-3-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

(2-cyano-4-methylpent-1-en-3-yl) acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-cyano-4-methylpent-1-en-3-yl) acetate involves its interaction with various molecular targets. For example, in biological systems, the compound may undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The cyano group can also interact with enzymes or receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-4-methylpent-1-en-3-yl diethyl phosphite
  • 2-cyano-4-methylpent-1-en-3-yl acetate

Uniqueness

(2-cyano-4-methylpent-1-en-3-yl) acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns in chemical reactions and possess unique biological activities.

Properties

CAS No.

166327-69-1

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(2-cyano-4-methylpent-1-en-3-yl) acetate

InChI

InChI=1S/C9H13NO2/c1-6(2)9(7(3)5-10)12-8(4)11/h6,9H,3H2,1-2,4H3

InChI Key

KQVPTMNZKDWSFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=C)C#N)OC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a 500 mL, four-necked, round-bottom flask equipped with an overhead stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet is charged acetic anhydride (40 mL, 0.45 mol). This solution is heated to 50° C. and a solution of 3-hydroxy-4-methyl-2-methylenepentanenitrile (50 g, 0.40 mol) and 4-(dimethylamino)pyridine (1.5 g) in tetrahydrofuran (25 mL) is added over 35 minutes. A temperature of 50° C. to 63° C. is maintained without external heating. After the addition is complete, the reaction mixture is heated at 60° C. for 75 minutes. The solution is cooled to 30° C. and the cooled reaction mixture is diluted with 30 mL of tert-butylmethyl ether (MTBE) and 25 mL of water. This mixture is cooled to 10° C. and a solution of 50% aqueous sodium hydroxide (37 g, 0.46 mol) diluted with 45 mL of water is added with cooling, such that the temperature is maintained at about 15° C. For the final pH adjustment, 50% aqueous sodium hydroxide 9.8 g (0.12 mol) is added dropwise to a final pH of 9.4. After adding 10 mL of water and 10 to 15 mL of MTBE, the reaction mixture is phased and separated. The upper organic product layer is separated and washed with 25 mL of brine, dried over magnesium sulfate, and concentrated in vacuo to provide 63.7 g (95%) of acetic acid 2-cyano-1-isopropyl-allyl ester as a pale yellow oil. Ethyl 3-cyano-5-methyl hex-3-enoate
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40 mL
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12.5 (± 2.5) mL
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10 mL
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50 g
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1.5 g
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25 mL
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37 g
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45 mL
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9.8 g
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30 mL
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25 mL
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Synthesis routes and methods III

Procedure details

A nitrogen-purged 5 L, three-necked, round-bottom flask with overhead stirring is charged with 50 g (0.4 mol) of 3-hydroxy-4-methyl-2-methylenepentanenitrile, 0.4 L of methylene chloride, and 80 mL (1 mol) of pyridine. The solution is cooled at 10° C. to 15° C. in an ice bath. Using a 500 mL graduated addition funnel, a mixture of 100 mL of methylene chloride and 43 mL (0.6 mol) of acetyl chloride is added slowly while maintaining the reaction temperature at 25° C.±5° C. The reaction is stirred at 22° C.±3° C. for about one additional hour. The reaction solution is poured into a 4 L separators funnel containing 85 mL (1.0 mol) of hydrochloric acid and 750 mL of water. The lower organic layer is washed again with a solution of 20 mL (0.2 mol) of HCl and 250 mL of water. The organic layer is dried over anhydrous magnesium sulfate (20 g), filtered, and concentrated by rotary evaporation to provide 66 g of acetic acid 2-cyano-1-isopropyl-allyl ester as a yellow oil which may be used in the next step without further purification.
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50 g
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80 mL
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0.4 L
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85 mL
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750 mL
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20 mL
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250 mL
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43 mL
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100 mL
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